molecular formula C21H32I3N3O10 B13745489 Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate CAS No. 19080-47-8

Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate

Cat. No.: B13745489
CAS No.: 19080-47-8
M. Wt: 867.2 g/mol
InChI Key: DYKAWQNMRVUWTQ-UHFFFAOYSA-N
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Description

Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate is a complex organic compound with the molecular formula C21H32I3N3O10 and a molecular weight of 867.21 g/mol . This compound is notable for its unique structure, which includes multiple hydroxyl groups and iodine atoms, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the hexyl backbone, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The azanium group is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the triiodo-phenoxybutanoate moiety through esterification reactions under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups facilitate hydrogen bonding with biological molecules, while the iodine atoms enhance its reactivity. The azanium group can interact with nucleophilic sites, leading to various biochemical effects. The compound’s unique structure allows it to modulate multiple pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-dimethylphenoxy]butanoate
  • Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-diiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate

Properties

CAS No.

19080-47-8

Molecular Formula

C21H32I3N3O10

Molecular Weight

867.2 g/mol

IUPAC Name

methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate

InChI

InChI=1S/C14H15I3N2O5.C7H17NO5/c1-4-5(14(22)23)24-11-9(16)6(12(20)18-2)8(15)7(10(11)17)13(21)19-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h5H,4H2,1-3H3,(H,18,20)(H,19,21)(H,22,23);4-13H,2-3H2,1H3

InChI Key

DYKAWQNMRVUWTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)[O-])OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.C[NH2+]CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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